molecular formula C20H19F6N3S B2645279 4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 104017-60-9

4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B2645279
CAS No.: 104017-60-9
M. Wt: 447.44
InChI Key: UEVOGIYBBNKITJ-UHFFFAOYSA-N
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Description

4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a benzyl group and a 3,5-bis(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with piperazine under basic conditions to form the intermediate 4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine. This intermediate is then reacted with a suitable thiocarbonyl reagent, such as thiophosgene or carbon disulfide, to yield the final carbothioamide product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.

    Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its fluorinated aromatic groups may impart desirable properties such as increased thermal stability and hydrophobicity, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The piperazine ring can act as a scaffold to position the functional groups optimally for interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperazine (BZP): A central nervous system stimulant with structural similarities but lacking the trifluoromethyl groups.

    3,5-bis(trifluoromethyl)benzyl bromide: A precursor in the synthesis of the target compound, sharing the trifluoromethyl-substituted aromatic ring.

    N-benzylpiperazine derivatives: Various derivatives with different substituents on the piperazine ring, used in medicinal chemistry.

Uniqueness

4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide is unique due to the presence of both benzyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science applications.

Properties

IUPAC Name

4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6N3S/c21-19(22,23)15-10-16(20(24,25)26)12-17(11-15)27-18(30)29-8-6-28(7-9-29)13-14-4-2-1-3-5-14/h1-5,10-12H,6-9,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVOGIYBBNKITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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